molecular formula C19H18Cl2N2O4S B5155939 Propan-2-yl 2-chloro-5-({[(3-chloro-4-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate

Propan-2-yl 2-chloro-5-({[(3-chloro-4-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate

Cat. No.: B5155939
M. Wt: 441.3 g/mol
InChI Key: HJMSYAJNTXLKLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is characterized by its unique chemical structure, which includes multiple functional groups such as chloro, methoxy, and carbamothioyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-chloro-5-({[(3-chloro-4-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route involves the following steps:

    Formation of the Intermediate: The synthesis begins with the preparation of 3-chloro-4-methoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Carbamothioylation: The acid chloride is then reacted with thiourea to form the carbamothioyl intermediate.

    Coupling Reaction: The carbamothioyl intermediate is coupled with 2-chloro-5-aminobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-chloro-5-({[(3-chloro-4-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro groups, where nucleophiles such as amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Propan-2-yl 2-chloro-5-({[(3-chloro-4-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propan-2-yl 2-chloro-5-({[(3-chloro-4-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. For example, the carbamothioyl group may interact with thiol-containing enzymes, leading to enzyme inhibition. Additionally, the chloro and methoxy groups may enhance the compound’s binding affinity to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl 2-chloro-5-({[(3-chloro-4-methoxyphenyl)carbonyl]carbamoyl}amino)benzoate: Similar structure but with a carbamoyl group instead of a carbamothioyl group.

    Propan-2-yl 2-chloro-5-({[(3-chloro-4-methoxyphenyl)carbonyl]carbamothioyl}amino)phenylacetate: Similar structure but with a phenylacetate group instead of a benzoate group.

Uniqueness

Propan-2-yl 2-chloro-5-({[(3-chloro-4-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both chloro and methoxy groups, along with the carbamothioyl moiety, makes this compound particularly interesting for further research and development.

Properties

IUPAC Name

propan-2-yl 2-chloro-5-[(3-chloro-4-methoxybenzoyl)carbamothioylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2O4S/c1-10(2)27-18(25)13-9-12(5-6-14(13)20)22-19(28)23-17(24)11-4-7-16(26-3)15(21)8-11/h4-10H,1-3H3,(H2,22,23,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMSYAJNTXLKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.